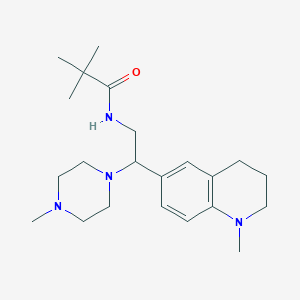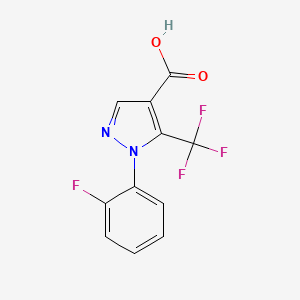![molecular formula C14H15N5O4S2 B2686731 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097920-82-4](/img/structure/B2686731.png)
3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound featuring a benzoxazole core, a thiadiazole ring, and a piperazine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is often introduced via the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides.
Attachment of the Piperazine Moiety: Piperazine derivatives are commonly synthesized through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Final Coupling: The final step involves coupling the benzoxazole core with the thiadiazole-piperazine intermediate, typically using sulfonylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products depend on the specific reactions but can include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the piperazine or benzoxazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, it has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens .
Medicine
In medicine, its potential as an anticancer agent is being explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines .
Industry
Industrially, it could be used in the development of new pharmaceuticals and agrochemicals, leveraging its bioactive properties.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring, in particular, is known for its ability to interact with biological membranes and proteins, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Benzoxazole Derivatives: Often used in medicinal chemistry for their bioactive properties.
Piperazine Derivatives: Commonly found in pharmaceuticals due to their versatility and bioactivity.
Uniqueness
What sets 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one apart is its combination of these three moieties, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Eigenschaften
IUPAC Name |
3-methyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S2/c1-17-11-8-10(2-3-12(11)23-14(17)20)25(21,22)19-6-4-18(5-7-19)13-9-15-24-16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOBYFTBLZVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(12Z)-12-[(2E)-3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-en-1-ylidene]-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2686648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2686649.png)


![3-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)



![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-phenylpropanamide](/img/new.no-structure.jpg)
![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide](/img/structure/B2686664.png)

![3-[4-amino-3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2686666.png)

![2-Chloro-N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]propanamide](/img/structure/B2686671.png)
